3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c19-9-13-3-1-4-15(7-13)18(24)21-11-14-8-16(12-20-10-14)22-6-2-5-17(22)23/h1,3-4,7-8,10,12H,2,5-6,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOQLUEAIDODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the pyrrolidin-1-yl group. The cyano group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a benzamide backbone with several analogs but differs in substituent chemistry. Below is a comparative analysis with six compounds from recent literature (Table 1):
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound uniquely integrates a pyrrolidone ring (lactam) and a cyano group, enhancing hydrogen-bonding and dipole interactions compared to chloro- or morpholine-substituted analogs .
- Compounds like 4d and 4h feature thiazole cores, which may confer rigidity and metal-binding capacity, unlike the pyridine-pyrrolidone system in the target .
- The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contrasts with the target’s lactam group, suggesting divergent applications (e.g., catalysis vs. bioactivity).
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis :
Biological Activity
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzamide moiety : This core structure is known for its versatility in drug design.
- Pyridine ring : Contributes to the compound's lipophilicity and ability to interact with various biological targets.
- Oxopyrrolidine group : Imparts unique properties that may enhance biological activity.
Research indicates that 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide may exert its biological effects through several mechanisms:
- Protein Kinase Inhibition : Similar compounds have shown efficacy in inhibiting protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds similar to 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide. For instance:
- A related compound demonstrated significant bactericidal effects against Staphylococcus spp., indicating a potential for treating infections caused by resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies using various cell lines have shown:
- Compounds similar to 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide exhibit varied cytotoxic effects, with some derivatives enhancing cell viability at specific concentrations .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the pyridine-pyrrolidinone moiety to the benzamide core, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .
- Cyanation : Introduction of the cyano group via nucleophilic substitution or metal-mediated reactions (e.g., CuCN in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Adjust temperature (60–80°C for coupling), solvent polarity, and catalyst loading to improve yield (target: 70–85%). Monitor intermediates via TLC .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : Assign peaks for the cyano group (~110 ppm in 13C NMR), pyrrolidinone carbonyl (~175 ppm), and pyridine protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 349.13 (calculated for C₁₉H₁₇N₄O₂) .
- HPLC : Purity analysis using a C18 column (acetonitrile/water gradient; retention time ~12 min) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays for neurological targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?
- Variable Substituents :
- Replace the cyano group with -CF₃ (enhanced lipophilicity) or -COOH (improved solubility) .
- Modify the pyrrolidinone ring to a piperidone (larger ring size) or introduce fluorine atoms (metabolic stability) .
- Assay Design : Test analogs in parallel for kinase inhibition, cytotoxicity, and metabolic stability (e.g., liver microsome assays) .
- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with activity .
Q. What computational strategies predict binding modes and target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the pyrrolidinone carbonyl and Lys721 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR Models : Generate 2D descriptors (e.g., logP, polar surface area) to predict IC₅₀ values .
Q. How can contradictory biological data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Validate ATP concentrations (10 µM vs. 100 µM) and pre-incubation times .
- Compound Integrity : Recheck purity (HPLC) and stability (e.g., degradation in DMSO stock solutions) .
- Orthogonal Validation : Confirm activity with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
